tert-Butyl N-(3-amino-2-hydroxypropyl)-N-ethylcarbamate

Description

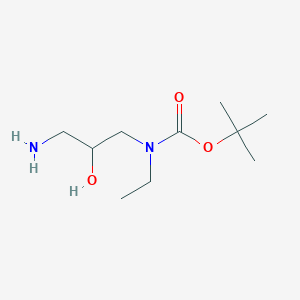

tert-Butyl N-(3-amino-2-hydroxypropyl)-N-ethylcarbamate is a carbamate derivative featuring a tertiary butyl (Boc) protecting group, an ethyl substituent on the nitrogen, and a 2-hydroxypropylamine backbone. This compound is structurally significant due to its dual functional groups: the Boc group enhances solubility and stability, while the amino and hydroxyl groups enable reactivity in peptide synthesis or pharmaceutical intermediates. Its stereochemistry and substitution pattern influence physicochemical properties such as hydrogen bonding, solubility, and metabolic stability .

Properties

Molecular Formula |

C10H22N2O3 |

|---|---|

Molecular Weight |

218.29 g/mol |

IUPAC Name |

tert-butyl N-(3-amino-2-hydroxypropyl)-N-ethylcarbamate |

InChI |

InChI=1S/C10H22N2O3/c1-5-12(7-8(13)6-11)9(14)15-10(2,3)4/h8,13H,5-7,11H2,1-4H3 |

InChI Key |

TZOFAKMQDUCBPJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC(CN)O)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Boc Protection and Amino Alcohol Formation

One common approach starts with amino alcohol precursors, which are protected by the tert-butyl carbamate group. For example, tert-butyl (3-amino-2-(hydroxymethyl)propyl)carbamate can be synthesized by reacting amino alcohols with di-tert-butyl dicarbonate (Boc2O) under mild conditions, often in the presence of a base such as triethylamine or potassium carbonate.

- Reaction solvent: Ethanol or tetrahydrofuran (THF).

- Temperature: Typically room temperature to reflux.

- Reaction time: 1 to 24 hours depending on the scale and reagents.

- Monitoring: Thin-layer chromatography (TLC) with UV visualization.

This step yields the Boc-protected amino alcohol intermediate, which is crucial for subsequent N-ethylation steps.

N-Ethylation of Boc-Protected Amino Alcohol

The N-ethyl group is introduced through alkylation of the Boc-protected amino intermediate. Common reagents include ethyl halides (e.g., ethyl bromide or ethyl iodide) or ethylating agents under basic conditions.

- Base: N-ethyl-N,N-diisopropylamine or triethylamine.

- Solvent: tert-Butyl alcohol or dichloromethane.

- Temperature: Room temperature to 90 °C.

- Reaction time: 1.5 to 15 hours.

- Purification: Reverse-phase preparative HPLC or silica gel chromatography.

This step requires careful control of temperature and stoichiometry to avoid over-alkylation or side reactions.

Alternative Synthetic Routes

Other methods involve:

- Hydrogenation of protected intermediates over palladium on carbon catalysts to reduce protective groups or modify functional groups.

- Use of coupling reagents such as EDCI and HOBT for amide bond formation in related carbamate derivatives.

- Use of acetyl chloride and triethylamine for acylation steps, followed by quenching and extraction.

These alternative steps may be part of a longer synthetic sequence aiming to build more complex derivatives or analogs of the target compound.

Data Table Summarizing Preparation Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Boc Protection | Boc2O, triethylamine or K2CO3 | Ethanol or THF | RT to reflux | 1–24 h | 85–92 | TLC monitoring; mild conditions |

| N-Ethylation | Ethyl halide, N-ethyl-N,N-diisopropylamine | tert-Butyl alcohol | RT to 90 °C | 1.5–15 h | 60–75 | Requires careful temperature control |

| Hydrogenation (optional) | Pd/C catalyst, H2 | Ethanol | RT | 3.5 h | 62 | Used for deprotection or functional group modification |

| Acylation | Acetyl chloride, triethylamine | DCM | -20 °C | 1.5 h | — | Followed by quenching and extraction |

| Purification | Silica gel chromatography or preparative HPLC | — | — | — | — | Essential for high purity |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(3-amino-2-hydroxypropyl)-N-ethylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines and alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxides, amines, and substituted carbamates .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-(3-amino-2-hydroxypropyl)-N-ethylcarbamate is used as a building block for the synthesis of more complex molecules. It is also used in the development of new synthetic methodologies .

Biology

In biological research, the compound is used as a reagent in various biochemical assays. It is also used in the study of enzyme kinetics and protein-ligand interactions .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its role in drug delivery systems and as a potential drug candidate .

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of tert-Butyl N-(3-amino-2-hydroxypropyl)-N-ethylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets and modulates their activity, leading to various biochemical and physiological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Data Table: Structural and Analytical Comparison

Biological Activity

tert-Butyl N-(3-amino-2-hydroxypropyl)-N-ethylcarbamate is a carbamate derivative characterized by the molecular formula C11H22N2O3. This compound incorporates amino and hydroxy functional groups, which contribute to its biological activity and potential applications in medicinal chemistry. The compound's structure suggests it may interact with various molecular targets, making it a candidate for further investigation in drug development.

The synthesis of this compound typically involves several key steps, including the use of advanced purification techniques such as chromatography to ensure high purity and yield. Its unique structure, which includes a tert-butyl group, an ethyl group, and a hydroxypropylamine moiety, enhances its reactivity and potential utility in biological systems .

Biological Activity

Research indicates that this compound may function as an enzyme modulator , capable of acting as either an inhibitor or activator depending on the specific biochemical pathways involved. This characteristic positions it as a promising candidate for drug design, particularly in targeting specific therapeutic areas .

The compound's functional groups allow it to bind to active sites on enzymes, potentially altering their activity. This modulation can influence various biochemical pathways, which is crucial in the context of developing therapeutic agents aimed at diseases characterized by enzyme dysfunction .

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds within the carbamate family:

- Enzyme Interaction Studies : Research has demonstrated that certain carbamates can effectively inhibit specific enzymes involved in metabolic pathways. For instance, studies on related compounds have shown that they can modulate enzyme activity through competitive inhibition or allosteric effects .

- Neuroprotective Effects : A related carbamate compound was evaluated for its neuroprotective properties against amyloid-beta aggregation in Alzheimer's disease models. The findings suggested that modifications in the carbamate structure could enhance protective effects against neurodegeneration .

- Antimicrobial Activity : Some derivatives have exhibited antimicrobial properties, indicating that structural variations can lead to significant differences in biological activity. These findings suggest that this compound might also possess similar properties worth investigating .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | CAS Number | Similarity | Key Features |

|---|---|---|---|

| tert-Butyl (3-amino-2-hydroxypropyl)carbamate | 144912-84-5 | 0.97 | Lacks ethyl group; simpler structure. |

| tert-Butyl 2-hydroxy-2-methylpropylcarbamate | 183059-24-7 | 0.95 | Contains a methyl group instead of ethyl. |

| tert-Butyl (2,3-dihydroxypropyl)carbamate | 137618-48-5 | 0.93 | Features an additional hydroxyl group; different reactivity profile. |

| tert-Butyl (3-(methylamino)propyl)carbamate | 442514-22-9 | 0.92 | Contains a methylamino group; alters biological activity profile. |

| N-Boc-2-methyl-1,3-propanediamine | 480452-05-9 | 0.90 | Different functional groups; used in peptide synthesis. |

Q & A

Basic: What are the standard synthesis protocols for tert-Butyl N-(3-amino-2-hydroxypropyl)-N-ethylcarbamate, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves a multi-step reaction starting with tert-butyl carbamate and functionalized amines. For example:

- Step 1: React tert-butyl carbamate with a hydroxylamine derivative (e.g., 3-amino-2-hydroxypropyl-N-ethylamine) in dichloromethane or acetonitrile, using triethylamine as a base to neutralize byproducts .

- Step 2: Maintain low temperatures (0–5°C) during coupling to stabilize intermediates and reduce side reactions .

- Optimization: Adjust solvent polarity (e.g., dichloromethane for faster kinetics) and use slow addition of reagents to control exothermicity. Purification via column chromatography or recrystallization improves yield (≥85% reported in analogous syntheses) .

Basic: Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm functional groups (e.g., tert-butyl at δ 1.4 ppm, carbamate carbonyl at ~155 ppm) and detect impurities .

- X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing the carbamate group) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (C₁₀H₂₂N₂O₃: theoretical 218.1631) with <2 ppm error .

- HPLC: Assesses purity (>98% achievable via reverse-phase C18 columns) .

Advanced: How can researchers address challenges related to stereochemical control during the synthesis of this compound?

Methodological Answer:

- Chiral Catalysts: Use enantioselective catalysts (e.g., (R)-BINOL derivatives) during amine coupling to favor desired stereoisomers .

- Temperature Modulation: Lower reaction temperatures (−20°C) reduce racemization in intermediates .

- Protecting Groups: Temporarily block reactive sites (e.g., hydroxyl with TBS groups) to prevent undesired stereochemical outcomes .

- Crystallization-Induced Asymmetric Transformation: Recrystallize in chiral solvents (e.g., (S)-limonene) to enrich enantiomeric excess (>90%) .

Advanced: What strategies are recommended for resolving discrepancies in biological activity data across different studies involving this compound?

Methodological Answer:

- Purity Validation: Re-analyze batches via HPLC and NMR to rule out impurities (e.g., residual solvents or diastereomers) skewing activity .

- Assay Standardization: Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and controls (e.g., IC₅0 reference compounds) .

- Structural Analog Comparison: Benchmark against tert-butyl derivatives with confirmed activities (e.g., anti-leukemia analogs in ) to identify structure-activity relationships (SAR) .

Basic: What are the recommended storage and handling protocols to ensure the stability of this compound in laboratory settings?

Methodological Answer:

- Storage: Keep at −20°C under inert gas (argon) in amber vials to prevent hydrolysis of the carbamate group .

- Handling: Use dry gloves and anhydrous solvents during weighing to avoid moisture-induced degradation .

- Stability Monitoring: Perform monthly FT-IR checks for carbonyl peak integrity (1700–1750 cm⁻¹) .

Advanced: How can computational modeling be integrated with experimental data to predict the interaction mechanisms of this compound with biological targets?

Methodological Answer:

- Docking Simulations: Use Schrödinger Suite or AutoDock Vina to model binding to targets (e.g., CDC25 phosphatases, as in ). Validate with experimental IC₅0 values .

- Molecular Dynamics (MD): Simulate carbamate stability in aqueous environments (e.g., explicit solvent models) to predict hydrolysis rates .

- QSAR Modeling: Correlate substituent effects (e.g., tert-butyl vs. methyl groups) with activity data from analogs to guide derivatization .

Advanced: How can researchers optimize reaction scalability without compromising the purity of this compound?

Methodological Answer:

- Flow Chemistry: Implement continuous flow reactors for precise temperature control and reduced batch variability .

- In-line Analytics: Use PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real-time .

- Green Solvent Substitution: Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.